molecular formula C20H22ClN5O3S B2429505 N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251550-21-6

N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2429505
CAS No.: 1251550-21-6
M. Wt: 447.94
InChI Key: IEUHKORQBLUGIE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromobenzyl group, a dimethylphenyl group, and a triazolopyridazine core, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-29-16-8-7-13(11-15(16)21)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)30-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUHKORQBLUGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the bromobenzyl and dimethylphenyl groups. Common reagents used in these reactions include brominating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process, reducing the time and cost associated with large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibits promising anti-inflammatory properties. In silico molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of 5-LOX can lead to reduced production of leukotrienes, mediators of inflammation .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary in vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The presence of the triazole and pyrazine rings is thought to enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects .

Molecular Modeling Studies

Molecular modeling is a critical tool for understanding the interactions between drugs and their biological targets. For this compound, computational studies have been employed to predict its binding affinity to various proteins associated with inflammation and cancer. These studies help in optimizing the structure for enhanced efficacy and reduced side effects.

Case Study 1: Inhibition of 5-Lipoxygenase

A study conducted on a series of triazole derivatives highlighted the structure-activity relationship (SAR) of compounds similar to this compound. The results indicated that modifications in the side chains significantly affected their inhibitory potency against 5-lipoxygenase. The findings suggest that further structural optimization could lead to more potent anti-inflammatory agents .

Case Study 2: Anticancer Activity Assessment

In another study focusing on pyrazine derivatives, compounds exhibiting structural similarities to this compound were screened against breast cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction at micromolar concentrations. This case underscores the potential of this class of compounds in developing new anticancer therapies .

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives and benzyl-substituted amides. Examples include:

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to its specific combination of functional groups and the triazolopyridazine core

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

The compound's molecular formula is C18H22ClN4OSC_{18}H_{22}ClN_4OS with a molecular weight of approximately 392.87 g/mol. Its structure features a triazolo-pyrazine core, which is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:

  • In Vitro Studies : A study conducted on various cancer cell lines (including leukemia and breast cancer) demonstrated that derivatives of triazole compounds possess significant cytotoxic effects. These studies utilized the sulforhodamine B assay to assess cell viability and proliferation in response to treatment with these compounds .

The proposed mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptor activity that influences cell signaling pathways pertinent to tumor growth.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step chemical reactions under controlled conditions. Purification methods such as column chromatography are employed to isolate the final product.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of proliferative enzymes
Receptor ModulationModulation of signaling pathways

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to assess its potential as a therapeutic agent in oncology.

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